4-Hydroxyindole Scaffold Confers 25-380-Fold 5-HT2A Receptor Selectivity Over 5-HT1A
Radioligand competition studies demonstrate that 4-hydroxylated indolealkylamine derivatives exhibit a marked selectivity profile for the 5-HT2A receptor over the 5-HT1A receptor. Specifically, the 4-hydroxylated derivatives displayed a selectivity ratio ranging from 25-fold to 380-fold for the 5-HT2A site (labeled by [125I]R-(-)DOI in rat cortex) versus the 5-HT1A site [1]. In stark contrast, 5-substituted indolealkylamine derivatives exhibited approximately equal potency at both 5-HT1A and 5-HT2A sites, showing no such selectivity [1]. This differential selectivity is a direct consequence of the 4-hydroxy substitution pattern.
| Evidence Dimension | 5-HT2A/5-HT1A receptor subtype selectivity |
|---|---|
| Target Compound Data | 4-hydroxylated indolealkylamine derivatives: 25-fold to 380-fold selectivity for 5-HT2A over 5-HT1A |
| Comparator Or Baseline | 5-substituted indolealkylamine derivatives: Approximately equal potency at 5-HT1A and 5-HT2A (selectivity ~1) |
| Quantified Difference | 4-hydroxylated derivatives show 25-380 times greater selectivity for 5-HT2A vs. 5-HT1A compared to 5-substituted analogs |
| Conditions | Radioligand binding assays using [125I]R-(-)DOI for 5-HT2A in rat cortex and appropriate ligands for 5-HT1A; data derived from a panel of 21 indolealkylamine derivatives |
Why This Matters
This pronounced receptor selectivity is critical for researchers developing selective 5-HT2A ligands or investigating the serotonergic basis of hallucinogenic activity, where off-target 5-HT1A engagement can confound results.
- [1] McKenna, D. J., Towers, G. H. N., & Abbott, F. S. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. https://doi.org/10.1016/0028-3908(90)90001-8 View Source
